molecular formula C9H8FNO4 B2728702 Methyl 2-fluoro-5-methyl-3-nitrobenzoate CAS No. 1365988-42-6

Methyl 2-fluoro-5-methyl-3-nitrobenzoate

Cat. No.: B2728702
CAS No.: 1365988-42-6
M. Wt: 213.164
InChI Key: QHDPTYXYSHUKEV-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-methyl-3-nitrobenzoate can be synthesized through the esterification of 2-fluoro-5-methyl-3-nitrobenzoic acid. The process involves the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-fluoro-5-methyl-3-aminobenzoate.

    Ester Hydrolysis: Formation of 2-fluoro-5-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-fluoro-5-methyl-3-nitrobenzoate is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-methyl-3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-5-nitrobenzoate: Similar structure but lacks the methyl group.

    Methyl 5-fluoro-2-methyl-3-nitrobenzoate: Similar structure but with different positioning of the fluorine and methyl groups.

    Methyl 2-fluoro-3-nitrobenzoate: Similar structure but lacks the methyl group and has a different positioning of the nitro group.

Uniqueness

Methyl 2-fluoro-5-methyl-3-nitrobenzoate is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both a fluorine atom and a nitro group on the benzene ring makes it a valuable intermediate in organic synthesis, offering distinct reactivity patterns compared to its analogs .

Properties

IUPAC Name

methyl 2-fluoro-5-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)8(10)7(4-5)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDPTYXYSHUKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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